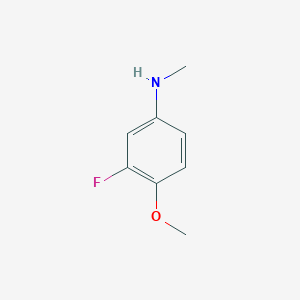

3-fluoro-4-methoxy-N-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-fluoro-4-methoxy-N-methylaniline is a chemical compound with the molecular formula C8H10FNO. It has a molecular weight of 155.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 . The compound has a topological polar surface area of 21.3 Ų and a complexity of 121 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 2 .科学的研究の応用

1. Fluorometric Analysis

3-Fluoro-4-methoxy-N-methylaniline has been used in fluorometric analysis, specifically for the estimation of urinary 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid, HVA). The method involves extraction, column chromatography, and fluorometry, offering simplicity, specificity, and good recovery rates (Kahane & Vestergaard, 1971).

2. Microsomal Metabolism Studies

Research into the metabolism of halogenated anilines, including 2-fluoro-4-methylaniline, revealed insights into microsomal metabolism. Metabolites identified include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and others. The study also highlighted the influence of halogen substituents on metabolism rates (Boeren et al., 1992).

3. Biotransformation and Toxicity Studies

This compound has been part of studies focusing on the biotransformation and toxicity of related compounds. Techniques like high-resolution 1H NMR spectroscopy have been used for investigating toxicant-induced biochemical changes in earthworms, identifying potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

4. Nucleobase-Specific Hybridization Probes

The compound has been used in the development of nucleobase-specific hybridization probes. A study involving a 3-fluoro-6-methylaniline nucleoside showed increased duplex stability and distinct NMR resonance shifts, providing valuable information for Hg(II)-mediated base pairing (Aro-Heinilä, Lönnberg, & Virta, 2019).

5. Chemical Synthesis and Catalysis

In chemical synthesis, this compound and related compounds have been utilized in the preparation of various organic compounds, contributing to the advancement of synthetic organic chemistry. Studies have focused on the preparation of derivatives like 2-fluoro-3-alkoxy-1,3-butadienes, highlighting their potential in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

Safety and Hazards

特性

IUPAC Name |

3-fluoro-4-methoxy-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKWYWANKQMURA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)

![4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362235.png)